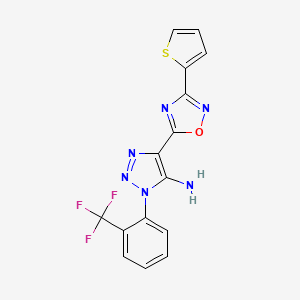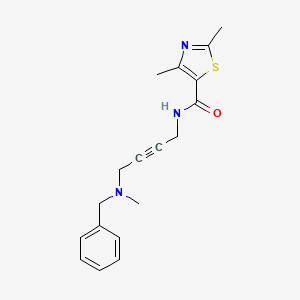
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide, also known as ML-792, is a sulfonamide derivative that has been the focus of scientific research due to its potential therapeutic applications. It is a small molecule that has shown promising results in various biochemical and physiological assays.
科学的研究の応用
Environmental and Biological Sensing
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide has been utilized in the development of fluorescent probes for discriminating thiophenols over aliphatic thiols. This application is significant in environmental and biological sciences for sensitive and selective detection of toxic benzenethiols and biologically active aliphatic thiols. The probe, designed using this compound, demonstrated high sensitivity, selectivity, and quantitative recovery in water samples, indicating its potential for environmental sensing and biological applications (Wang et al., 2012).
Antibacterial Potential
The compound has been incorporated into the synthesis of various N-substituted sulfonamides with the aim of investigating their antibacterial potential. The resultant compounds were tested against various Gram-negative and Gram-positive bacterial strains, exhibiting potent therapeutic potential. This signifies the compound's relevance in developing new antibacterial agents (Abbasi et al., 2016).
Cancer Research
In cancer research, compounds like N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxybenzene-1-sulfonamide have been studied as potential inhibitors of tumor-associated isozymes. This research is crucial for developing new antitumor agents, with specific studies revealing leads in designing more potent and selective inhibitors (Ilies et al., 2003).
Sensor Development
The compound has been utilized in the development of sensors, specifically for detecting heavy metals like cobalt ions. Such sensors, fabricated with glassy carbon electrodes, have shown high sensitivity and stability, demonstrating the compound's application in environmental monitoring and health-care fields (Sheikh et al., 2016).
Enzyme Inhibition
Studies on enzyme inhibition, particularly in Alzheimer’s disease, have involved the synthesis of sulfonamides derived from this compound. These studies are aimed at understanding the inhibitory effects on enzymes like acetylcholinesterase, offering insights into developing new therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).
特性
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-3-4-10-16(13-9-11-22(17,18)12-13)23(19,20)15-7-5-14(21-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCHVKHAWWRKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)
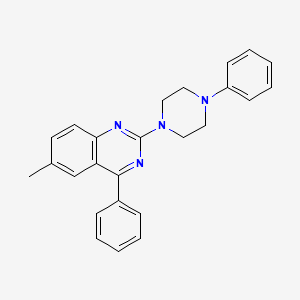
![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)
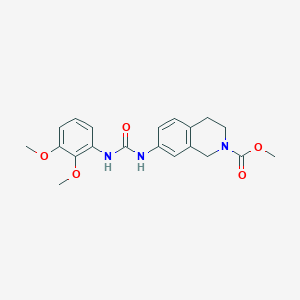
![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)
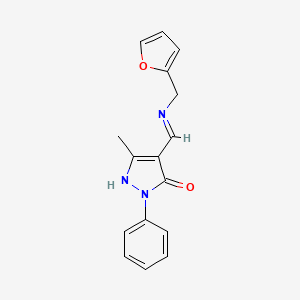



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)
